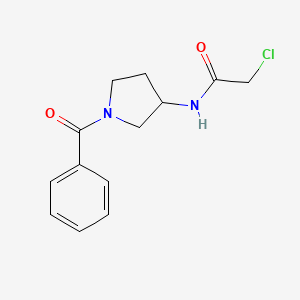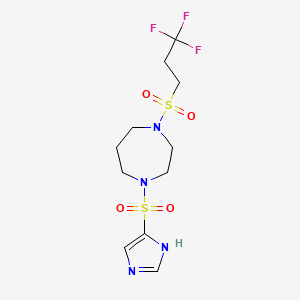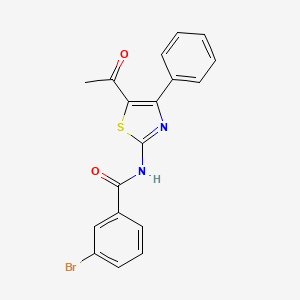![molecular formula C22H24N2O6 B2733491 methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate CAS No. 2034406-09-0](/img/structure/B2733491.png)
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a naphthalene derivative through an amide bond, making it a unique molecule with interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene, is synthesized through a series of reactions including hydrogenation and methylation.
Amide Bond Formation: The naphthalene derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the amide bond can be reduced to form an amine.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products
Oxidation: Formation of 1-keto-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 1-hydroxy-6-substituted-1,2,3,4-tetrahydronaphthalene.
Wirkmechanismus
The mechanism of action of methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(2-(((1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)benzoate: Lacks the methoxy group on the naphthalene ring.
Methyl 4-(2-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)phenylacetate: Has a phenylacetate group instead of a benzoate group.
Uniqueness
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the naphthalene ring and the benzoate ester linkage are key features that differentiate it from similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-29-17-9-10-18-15(12-17)4-3-11-22(18,28)13-23-19(25)20(26)24-16-7-5-14(6-8-16)21(27)30-2/h5-10,12,28H,3-4,11,13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYRXAUKDXLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
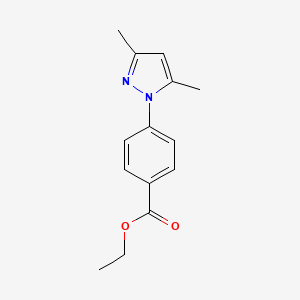
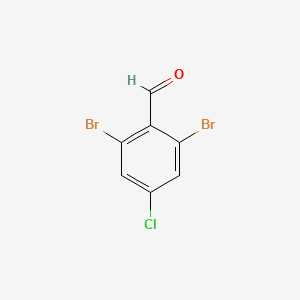


![3-chloro-4-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2733418.png)
![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)
![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)
![3-[(2,5-dimethylphenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2733422.png)
